Enabling Synthesis of a Sub-Nanomolar CK2 Inhibitor: A Procognitive Agent Intermediate Not Accessible from Des-Chloro Analogs
2-Chloro-N-(5-chloro-2-methoxyphenyl)acetamide (CAS 35588-41-1) serves as the essential precursor to CK2 inhibitor 2 (CHEMBL4860630), a potent, selective, and orally active CK2 inhibitor with an IC₅₀ of 0.660 nM against human CK2 and 32.69 nM selectivity over CLK2 [1]. By contrast, the des-chloroacetyl analog N-(5-chloro-2-methoxyphenyl)acetamide (CAS 7463-32-3) cannot yield this chemotype as it lacks the reactive α-chloroacetamide handle required for the subsequent alkylation or coupling steps that install the full pharmacophore. The sub-nanomolar potency of the final inhibitor is directly contingent on the structural integrity of this intermediate.
| Evidence Dimension | Synthetic intermediate utility for CK2 inhibitor 2 (CHEMBL4860630) |
|---|---|
| Target Compound Data | Direct precursor; enables synthesis of CK2 inhibitor 2 (IC₅₀ = 0.660 nM for human CK2, 33 nM for CLK2) |
| Comparator Or Baseline | N-(5-chloro-2-methoxyphenyl)acetamide (CAS 7463-32-3): Lacks reactive chloroacetyl group; cannot yield CK2 inhibitor 2 |
| Quantified Difference | Binary (enables vs. does not enable); final inhibitor potency 0.660 nM (CK2) vs. N/A for des-chloro route |
| Conditions | Human CK2 and CLK2 inhibition assays; inhibition for 2 hrs; BindingDB/ChEMBL curated data |
Why This Matters
Procurement of CAS 35588-41-1, rather than the cheaper des-chloro analog, is mandatory for any program targeting the CK2 inhibitor 2 chemotype, where the sub-nanomolar IC₅₀ of the final compound defines the project's competitive positioning.
- [1] BindingDB. BDBM50566473 (CHEMBL4860630): IC₅₀ 0.660 nM for human CK2; IC₅₀ 33 nM for human CLK2. View Source
